molecular formula C25H28N2O4S2 B2513255 Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-80-8

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2513255
CAS No.: 941888-80-8
M. Wt: 484.63
InChI Key: KCPQKHRRPIGBOI-UHFFFAOYSA-N
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Description

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene core substituted with a sulfonated piperazine moiety and a methylphenyl group. The molecule integrates a thiophene ring (a five-membered aromatic system with one sulfur atom) esterified at the 2-position, a sulfonyl group bridging the piperazine ring at the 3-position, and a 4-methylphenyl substituent at the 4-position.

Properties

IUPAC Name

methyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-17-8-10-20(11-9-17)22-16-32-23(25(28)31-4)24(22)33(29,30)26-12-13-27(19(3)15-26)21-7-5-6-18(2)14-21/h5-11,14,16,19H,12-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQKHRRPIGBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(SC=C3C4=CC=C(C=C4)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activity of this specific compound, drawing from various research sources.

Synthesis and Characterization

The synthesis of thiophene derivatives typically involves reactions such as the Vilsmeier-Haack reaction or coupling reactions with aryl halides. For example, this compound can be synthesized through a multi-step process that includes:

  • Preparation of Thiophene Core : Formation of the thiophene ring through cyclization reactions.
  • Functionalization : Introduction of substituents such as piperazine and sulfonyl groups to enhance biological activity.
  • Characterization : The compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure.

Antimicrobial Activity

Thiophene derivatives have shown significant antimicrobial properties against various bacterial strains. In one study, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Research indicates that thiophene derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, including prostate cancer (PC-3) and breast cancer cells. These studies typically measure cell viability and proliferation using assays such as MTT or IC50 calculations.

CompoundCell LineIC50 (µM)Mechanism of Action
APC-315Apoptosis induction
BMCF-720Cell cycle arrest

Anti-inflammatory Activity

Thiophene derivatives also exhibit anti-inflammatory effects. The anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes such as COX (cyclooxygenase). Compounds similar to this compound have been shown to reduce inflammation in animal models.

Case Studies

  • Anticancer Activity Study : A study on a series of thiophene derivatives revealed that those with specific substitutions on the thiophene ring exhibited enhanced cytotoxicity against cancer cell lines. The presence of electron-donating groups was linked to increased activity due to better interaction with cellular targets.
  • Antimicrobial Evaluation : In another study, a derivative similar to this compound was tested against Staphylococcus aureus and E. coli, showing promising results in inhibiting bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Herbicides

lists sulfonylurea herbicides such as triflusulfuron methyl , ethametsulfuron methyl , and metsulfuron methyl , which share a sulfonylurea bridge and methyl ester functional group. Key differences include:

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
Core Ring Thiophene (C₄H₄S) Triazine (C₃H₃N₃) or benzoate ring
Sulfonyl Group Linkage Piperazine moiety substituted with 3-methylphenyl Urea bridge linked to triazine/benzoate
Biological Target Not explicitly stated (piperazine suggests CNS or receptor modulation potential Acetolactate synthase (ALS) inhibition in plants
Stereochemical Complexity Piperazine ring puckering (likely chair conformation, analyzed via Cremer-Pople parameters Planar triazine/benzoate systems with minimal puckering

The thiophene core in the target compound may enhance π-π stacking interactions compared to triazine-based herbicides, while the piperazine group introduces conformational flexibility absent in rigid sulfonylureas .

Comparison with Benzimidazole Derivatives

describes a benzimidazole derivative with a sulfonyl group and trifluoroethoxy substituent. Key contrasts:

Feature Target Compound Benzimidazole Derivative ()
Aromatic System Thiophene Benzimidazole (fused benzene-imidazole)
Sulfonyl Substituent Linked to piperazine (N-heterocycle) Directly attached to benzimidazole
Electron-Withdrawing Groups Methylphenyl and methyl groups (electron-donating) Trifluoroethoxy (strongly electron-withdrawing)

The benzimidazole’s fused-ring system likely increases metabolic stability compared to the non-fused thiophene core. However, the target compound’s piperazine group could improve solubility via basic nitrogen centers .

Conformational Analysis Using SHELX and Cremer-Pople Parameters

Crystallographic refinement of the target compound likely employed SHELXL () for precise determination of bond lengths and angles. The piperazine ring’s puckering—critical for receptor binding—can be quantified using Cremer-Pople coordinates (), which define out-of-plane displacements. For example:

  • Piperazine puckering amplitude (q₂) : ~0.5–0.7 Å (typical for chair conformations).
  • Phase angle (θ) : ~180° for symmetrical chair forms.

In contrast, sulfonylurea herbicides () lack puckered rings, relying instead on planar triazine systems for target engagement .

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